molecular formula C19H28ClN5O4 B12422078 N2-Methyl Alfuzosin-d7 (hydrochloride)

N2-Methyl Alfuzosin-d7 (hydrochloride)

Cat. No.: B12422078
M. Wt: 433.0 g/mol
InChI Key: GQMLZHKGIOTQJN-IMFUZPKQSA-N
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Description

N2-Methyl Alfuzosin-d7 (hydrochloride) is an organic compound and a deuterated derivative of Alfuzosin. It is a white solid with good solubility in water and common organic solvents . This compound is often used in biochemical and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methyl Alfuzosin-d7 (hydrochloride) involves the deuteration of AlfuzosinThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of N2-Methyl Alfuzosin-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N2-Methyl Alfuzosin-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N2-Methyl Alfuzosin-d7 (hydrochloride). These products are often used in further research and development .

Scientific Research Applications

N2-Methyl Alfuzosin-d7 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-Methyl Alfuzosin-d7 (hydrochloride) include:

Uniqueness

N2-Methyl Alfuzosin-d7 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The incorporation of deuterium atoms can also lead to differences in metabolic pathways and pharmacokinetics compared to its non-deuterated counterpart.

Properties

Molecular Formula

C19H28ClN5O4

Molecular Weight

433.0 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]propyl]-2,3,3,4,4,5,5-heptadeuterio-N-methyloxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(18(25)14-6-4-9-28-14)8-5-7-21-19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H3,20,21,22,23);1H/i4D2,6D2,9D2,14D;

InChI Key

GQMLZHKGIOTQJN-IMFUZPKQSA-N

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)N(C)CCCNC2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H].Cl

Canonical SMILES

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C(=O)C3CCCO3.Cl

Origin of Product

United States

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